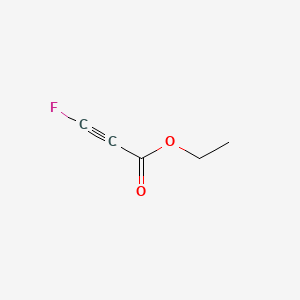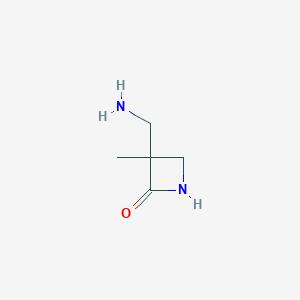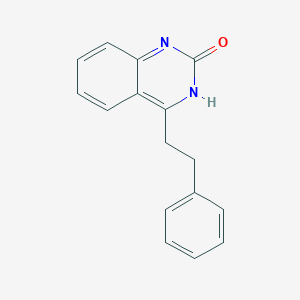
8-nitro-3H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-nitro-3H-quinoxalin-2-one: is a nitrogen-containing heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of a nitro group at the 8th position of the quinoxalinone ring enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-3H-quinoxalin-2-one typically involves the nitration of quinoxalin-2-one derivatives. One common method is the reaction of quinoxalin-2-one with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. The use of microreactors and photoredox catalysis can be employed to achieve high yields and shorter reaction times. These methods are environmentally benign and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 8-nitro-3H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Reduction: 8-amino-3H-quinoxalin-2-one.
Substitution: Various substituted quinoxalin-2-one derivatives.
Cyclization: Fused ring quinoxalinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 8-nitro-3H-quinoxalin-2-one is used as a building block in organic synthesis
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, this compound is investigated for its potential as a drug candidate. It is studied for its effects on various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of materials with specific properties, such as semiconductors and polymers. Its unique structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of 8-nitro-3H-quinoxalin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of receptor activities, resulting in various biological effects.
Comparación Con Compuestos Similares
3-nitroquinoxalin-2-one: Similar structure but with the nitro group at the 3rd position.
8-amino-3H-quinoxalin-2-one: The amino derivative of 8-nitro-3H-quinoxalin-2-one.
3,4-dihydroquinoxalin-2-one: Lacks the nitro group but shares the quinoxalinone core structure.
Uniqueness: this compound is unique due to the presence of the nitro group at the 8th position, which imparts distinct reactivity and biological activities. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H5N3O3 |
|---|---|
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
8-nitro-3H-quinoxalin-2-one |
InChI |
InChI=1S/C8H5N3O3/c12-7-4-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-3H,4H2 |
Clave InChI |
XARDKOSMBIPEIA-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N=C2C(=N1)C=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















